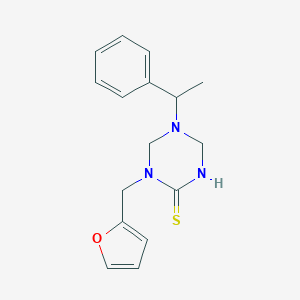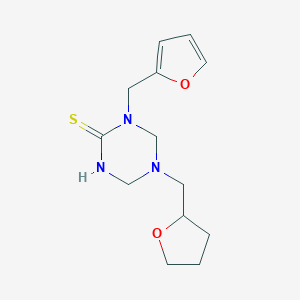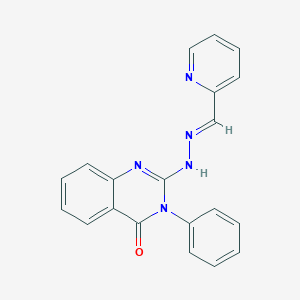
Yttrium-86
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium-86 (86Y) is a radioactive isotope of yttrium that is commonly used in scientific research applications. It has a half-life of 14.7 hours and emits positrons during decay, making it useful for positron emission tomography (PET) imaging studies.
Aplicaciones Científicas De Investigación
Yttrium-86 is widely used in scientific research applications, particularly in PET imaging studies. It can be used to label various compounds, including peptides, antibodies, and nanoparticles, for imaging studies. Yttrium-86-labeled compounds can be used to study various biological processes, including receptor imaging, tumor imaging, and therapeutic monitoring.
Mecanismo De Acción
Yttrium-86 emits positrons during decay, which can be detected by PET imaging. When Yttrium-86-labeled compounds are injected into the body, they bind to specific targets, such as receptors or tumors. As the Yttrium-86 decays, it emits positrons that collide with electrons in the surrounding tissue, producing gamma rays that can be detected by PET imaging.
Efectos Bioquímicos Y Fisiológicos
Yttrium-86-labeled compounds have minimal biochemical and physiological effects on the body. They are typically excreted through the kidneys and do not accumulate in the body. However, the compounds used to label Yttrium-86 may have some physiological effects, depending on their properties and the target they bind to.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Yttrium-86 has several advantages for lab experiments, including its high purity, short half-life, and ability to label a wide range of compounds. However, its short half-life can also be a limitation, as it requires rapid synthesis and delivery of the labeled compounds. Additionally, the compounds used to label Yttrium-86 may have limitations, such as low stability or poor target binding.
Direcciones Futuras
There are several future directions for Yttrium-86 research, including the development of new labeling methods and compounds, the optimization of imaging protocols, and the expansion of its applications to new areas of research. Additionally, the use of Yttrium-86 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide new insights into biological processes. Overall, Yttrium-86 is a valuable tool for scientific research and has the potential to make significant contributions to our understanding of biological systems.
Métodos De Síntesis
Yttrium-86 can be produced through several methods, including proton irradiation of enriched 86Sr targets, neutron irradiation of enriched 86Sr targets, and deuteron irradiation of natural strontium targets. The most commonly used method is proton irradiation of enriched 86Sr targets, which results in the production of high-purity Yttrium-86.
Propiedades
Número CAS |
14809-53-1 |
|---|---|
Nombre del producto |
Yttrium-86 |
Fórmula molecular |
Y |
Peso molecular |
85.9149 g/mol |
Nombre IUPAC |
yttrium-86 |
InChI |
InChI=1S/Y/i1-3 |
Clave InChI |
VWQVUPCCIRVNHF-OIOBTWANSA-N |
SMILES isomérico |
[86Y] |
SMILES |
[Y] |
SMILES canónico |
[Y] |
Otros números CAS |
14809-53-1 |
Sinónimos |
86Y radioisotope Y-86 radioisotope Yttrium-86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)


![N-[4-({[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B227905.png)

![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)